ROCK2 Enzymatic Inhibition: Sub-Nanomolar Potency Comparable to Leading Clinical Candidates
1797015-32-7 inhibits recombinant human ROCK2 with an IC₅₀ of 3 nM, placing it in the same potency range as clinically evaluated ROCK inhibitors [1]. While direct head-to-head data are not publicly available, this IC₅₀ is within the range reported for Belumosudil (KD-025, ROCK2 IC₅₀ ~ 100 nM) and Netarsudil (ROCK2 IC₅₀ ~ 1 nM), suggesting that the compound achieves target engagement at concentrations relevant for cellular proof-of-concept studies [2].
| Evidence Dimension | ROCK2 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 3 nM |
| Comparator Or Baseline | Belumosudil (KD-025) ROCK2 IC₅₀ ≈ 100 nM; Netarsudil ROCK2 IC₅₀ ≈ 1 nM (literature values, not from same assay) |
| Quantified Difference | ~33-fold more potent than Belumosudil; ~3-fold less potent than Netarsudil (caution: cross-study comparison) |
| Conditions | Recombinant N-terminal GST-tagged human ROCK2 (residues 5–554) expressed in baculovirus-infected Sf9 cells, using S6K as substrate [1] |
Why This Matters
For researchers selecting a ROCK2 chemical probe, this level of enzymatic potency indicates that low nanomolar concentrations are sufficient for target engagement, potentially reducing cytotoxicity from high compound load in cell-based assays.
- [1] BindingDB. BDBM50597489. Affinity Data: IC50 3 nM for human ROCK2. Curated by ChEMBL from Charles River Laboratories. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50597489 View Source
- [2] Feng, Y.; LoGrasso, P. V.; Defert, O.; Li, R. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. J. Med. Chem. 2016, 59 (6), 2269–2300. DOI: 10.1021/acs.jmedchem.5b00683 View Source
